4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
Preparation Methods
The synthesis of 4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route often includes:
Step 1: Formation of the core phenyl benzoate structure through esterification reactions.
Step 2: Introduction of the aminocarbothioyl group via nucleophilic substitution reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl benzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The aminocarbothioyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl benzoate can be compared with other similar compounds, such as:
- 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
- 4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl 4-butyoxybenzoate
These compounds share similar core structures but differ in their functional groups, which can significantly impact their chemical properties and applications .
Properties
CAS No. |
302909-01-9 |
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Molecular Formula |
C15H13N3O2S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C15H13N3O2S/c16-15(21)18-17-10-11-6-8-13(9-7-11)20-14(19)12-4-2-1-3-5-12/h1-10H,(H3,16,18,21)/b17-10+ |
InChI Key |
AFHBVRICOZFQRK-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)N |
Origin of Product |
United States |
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